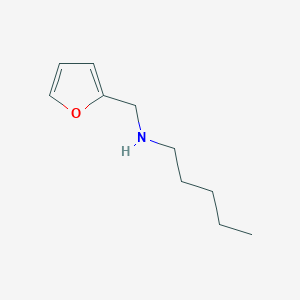

(Furan-2-ylmethyl)(pentyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)pentan-1-amine |

InChI |

InChI=1S/C10H17NO/c1-2-3-4-7-11-9-10-6-5-8-12-10/h5-6,8,11H,2-4,7,9H2,1H3 |

InChI Key |

QLQNAPGOFSHZMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC1=CC=CO1 |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Approaches for Furan 2 Ylmethyl Pentyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (Furan-2-ylmethyl)(pentyl)amine, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional techniques to unequivocally assign all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would identify the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which reveals adjacent protons.

Expected ¹H NMR Data for this compound (Hypothetical)

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H on Furan (B31954) Ring (C5) | - | - | 1H | - |

| H on Furan Ring (C3) | - | - | 1H | - |

| H on Furan Ring (C4) | - | - | 1H | - |

| Methylene (B1212753) (CH₂) adjacent to Furan | - | - | 2H | - |

| Methylene (CH₂) adjacent to Nitrogen | - | - | 2H | - |

| Methylene (CH₂) in Pentyl Chain | - | - | 6H | - |

| Methyl (CH₃) in Pentyl Chain | - | - | 3H | - |

| Amine (NH) | - | - | 1H | - |

No data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The chemical shift of each carbon is indicative of its electronic environment and hybridization.

Expected ¹³C NMR Data for this compound (Hypothetical)

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Carbon on Furan Ring (C2) | - |

| CH Carbon on Furan Ring (C5) | - |

| CH Carbon on Furan Ring (C3) | - |

| CH Carbon on Furan Ring (C4) | - |

| Methylene Carbon (CH₂) adjacent to Furan | - |

| Methylene Carbon (CH₂) adjacent to Nitrogen | - |

| Methylene Carbons (CH₂) in Pentyl Chain | - |

| Methyl Carbon (CH₃) in Pentyl Chain | - |

No data available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, helping to trace the spin systems within the furan and pentyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is crucial for connecting the furan-2-ylmethyl group to the pentylamino group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the determination of its elemental composition, confirming the molecular formula C₁₀H₁₇NO.

Expected HRMS Data for this compound (Hypothetical)

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | - | - |

No data available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation would be expected, such as the cleavage of the C-N bonds and fragmentation of the pentyl chain.

Expected MS/MS Fragmentation Data for this compound (Hypothetical)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|

| - | - | - |

| - | - | - |

No data available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum shows absorption bands that are characteristic of the bonds present. For this compound, the key functional groups are the secondary amine, the furan ring, and the pentyl alkyl chain.

The IR spectrum of this compound is expected to display several key absorption bands. The presence of a secondary amine (R₂NH) is typically confirmed by a single, weak to medium intensity N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com Another characteristic band for primary and secondary amines is the N-H wagging vibration, which appears as a strong, broad band between 910-665 cm⁻¹. orgchemboulder.com

The furan moiety has several characteristic vibrations. These include the stretching of the C=C double bonds within the ring, which are typically observed in the 1641-1539 cm⁻¹ region. nih.gov The C-O-C stretching vibrations of the furan ring are also prominent and usually appear as strong absorptions. nih.gov Additionally, the C-H bonds of the aromatic furan ring will show stretching vibrations above 3000 cm⁻¹. lumenlearning.com

The pentyl group, being an alkyl chain, will contribute characteristic alkane absorptions. These include strong C-H stretching vibrations in the 2960-2850 cm⁻¹ range. libretexts.orgpressbooks.pub The C-N stretching vibration of the aliphatic amine portion is expected to be a medium or weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.comwikieducator.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Furan Ring | =C-H Stretch | 3100 - 3000 | Medium |

| Furan Ring | C=C Stretch | 1641 - 1539 | Medium to Weak |

| Furan Ring | C-O-C Stretch | ~1305 - 1165 | Strong |

| Pentyl Group | C-H Stretch | 2960 - 2850 | Strong |

| Pentyl Group | C-H Bend | 1470 - 1450 | Medium |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

This interactive table provides a summary of the anticipated IR absorption frequencies.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) present in a compound. azom.comwikipedia.org This quantitative data allows for the determination of the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, elemental analysis serves to confirm its elemental composition and purity. wikipedia.org

The most common method for elemental analysis of organic compounds is combustion analysis. velp.com In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment, which converts the elements into simple gaseous products (CO₂, H₂O, and N₂). universallab.org These gases are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample. universallab.org

The molecular formula for this compound is C₁₀H₁₇NO. Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis should closely match these theoretical percentages, typically within a deviation of ±0.3%, to confirm the empirical formula. wikipedia.org

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 71.81 |

| Hydrogen | H | 1.01 | 17 | 17.17 | 10.27 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.38 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.57 |

| Total | 167.28 | 100.00 |

This interactive table presents the calculated elemental analysis data.

Advanced X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgjove.com The method involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the angles and intensities of these diffracted beams, a detailed electron density map of the molecule can be generated, from which the exact positions of the atoms, bond lengths, and bond angles can be determined. wikipedia.orgiastate.edu

While this compound itself may be an oil or a low-melting solid at room temperature, it can be converted into a stable crystalline derivative suitable for single-crystal X-ray diffraction analysis. Common methods for creating crystalline derivatives of amines include the formation of salts, such as hydrochlorides or picrates, or the formation of crystalline complexes.

Although no specific X-ray diffraction studies on this compound have been reported, the technique has been successfully applied to various furan derivatives. For instance, studies on other furan-containing compounds have utilized X-ray crystallography to elucidate their molecular structures and intermolecular interactions. acs.orgacs.org Such analyses provide unequivocal proof of the molecular structure and stereochemistry, which is invaluable for confirming the outcome of a synthesis. labtoo.com The data obtained from X-ray diffraction, such as unit cell dimensions, space group, and atomic coordinates, represent the gold standard for structural characterization.

Chemical Reactivity and Transformation Studies of Furan 2 Ylmethyl Pentyl Amine

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of (Furan-2-ylmethyl)(pentyl)amine is central to its nucleophilic and basic properties. This allows for a variety of reactions, including protonation, acylation, sulfonylation, and quaternization.

Protonation and Basicity Studies

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and capable of being protonated by acids to form the corresponding ammonium (B1175870) salt. The basicity of this amine is influenced by several electronic and steric factors.

The steric hindrance provided by the two substituents can also affect the availability of the lone pair for protonation, though this effect is generally less significant for protonation compared to reactions with bulkier electrophiles. chemistryguru.com.sg

Table 1: Factors Influencing the Basicity of this compound

| Factor | Description | Expected Effect on Basicity |

| Inductive Effect | Electron-donating nature of the pentyl and furan-2-ylmethyl groups. | Increase |

| Steric Hindrance | Bulk of the substituents around the nitrogen atom. | Minor Decrease |

| Hybridization | The nitrogen atom is sp³ hybridized. | Higher basicity compared to sp² or sp hybridized nitrogen. libretexts.org |

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of this compound readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base or under neat conditions leads to the formation of N-(furan-2-ylmethyl)-N-pentylamides. A study on the closely related N-benzyl-N-(furan-2-ylmethyl)amine demonstrated that acylation with acetic anhydride (B1165640) proceeds with high efficiency. scielo.br For instance, direct reaction at room temperature can yield the corresponding acetamide (B32628) in as little as 10 minutes with a yield of 97%. scielo.br This suggests that this compound would undergo similar facile acylation.

Table 2: Representative Acylation Reaction of a Secondary Furfurylamine

| Amine | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| N-benzyl-1-(furan-2-yl)methanamine | Acetic anhydride | Room Temperature, 10 min | N-benzyl-N-(furan-2-ylmethyl)acetamide | 97 | scielo.br |

Sulfonylation: The reaction of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. libretexts.org General methods for the sulfonylation of secondary amines are well-established and typically proceed in good yields. rsc.orgcbijournal.comorganic-chemistry.org Microwave-assisted, solvent-free conditions have also been shown to be effective for the sulfonylation of a variety of amines, offering a greener alternative to traditional methods. rsc.org

Quaternization Reactions

As a secondary amine, this compound can undergo N-alkylation to form a tertiary amine, which can then be further alkylated to form a quaternary ammonium salt. The reaction with an alkyl halide, such as methyl iodide, would first yield N-(furan-2-ylmethyl)-N-methyl-N-pentylamine. Subsequent reaction with another equivalent of an alkyl halide would lead to the formation of a quaternary ammonium salt.

The quaternization of tertiary amines with alkyl halides is a well-known process that can be carried out under neat conditions or in a solvent. researchgate.netgoogle.comgoogle.com The reaction rate is dependent on the nature of the alkyl halide and the steric hindrance around the nitrogen atom.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions. chemicalbook.com

Electrophilic Aromatic Substitution Pathways

The furan ring is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution reactions on furan preferentially occur at the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is more stabilized by resonance. chemicalbook.comyoutube.com In this compound, the C2 position is substituted, so electrophilic attack is expected to occur predominantly at the C5 position.

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com However, the high reactivity of the furan ring often requires milder reaction conditions to avoid polymerization or ring degradation. youtube.com The presence of the amine functionality can also influence the outcome of these reactions, as the nitrogen can be protonated or complex with Lewis acids under certain conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product |

| Nitration | Mild nitrating agent (e.g., Acetyl nitrate) | (5-Nitro-furan-2-ylmethyl)(pentyl)amine |

| Halogenation | Mild halogenating agent (e.g., N-Bromosuccinimide) | (5-Bromo-furan-2-ylmethyl)(pentyl)amine |

| Friedel-Crafts Acylation | Acyl chloride/mild Lewis acid | (5-Acyl-furan-2-ylmethyl)(pentyl)amine |

Ring-Opening and Cycloaddition Reactions

The furan ring can undergo ring-opening reactions under various conditions, often initiated by oxidation or acidic treatment. These reactions can lead to the formation of highly functionalized acyclic compounds.

Furthermore, the furan moiety can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The reactivity of the furan ring as a diene is influenced by the nature of the substituent at the C2 position. Electron-donating groups generally enhance the reactivity in Diels-Alder reactions. nih.gov The reaction of this compound with a suitable dienophile, such as maleic anhydride or a maleimide (B117702) derivative, would be expected to yield an oxanorbornene adduct. These cycloadditions can proceed under thermal or Lewis acid-catalyzed conditions. nih.gov

Oxidation and Reduction of the Furan Moiety

The furan ring in this compound is susceptible to both oxidation and reduction, leading to significant structural modifications.

Oxidation: The furan moiety is sensitive to various oxidizing agents. A common transformation is the oxidative ring-opening. For instance, reaction with singlet oxygen, often generated photochemically, can lead to an endoperoxide intermediate that rearranges to form unsaturated γ-dicarbonyl compounds. Acid-catalyzed hydration can also initiate ring-opening, proceeding through protonation at the α-carbon of the furan ring, followed by nucleophilic attack by water and subsequent cleavage to yield compounds like 4-hydroxy-2-butenal derivatives. nih.gov The presence of the N-pentylfurfuryl group would influence the electronic properties and steric accessibility of the furan ring, potentially modulating the reaction rates and pathways compared to unsubstituted furan.

Reduction: The furan ring can be catalytically hydrogenated to the corresponding saturated heterocyclic system, tetrahydrofuran. This reaction is typically carried out using transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The product of this reaction would be (Pentyl)(tetrahydrofuran-2-ylmethyl)amine. The conditions for this reduction are generally mild, preserving the amine and pentyl chain functionalities.

Transformations Involving the Pentyl Chain

The pentyl group, a simple alkyl chain, offers sites for functionalization, though it is generally less reactive than the furan moiety.

Functionalization of the pentyl chain typically requires overcoming the inertness of C-H bonds. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could enable the introduction of new functional groups. For example, directed metallation using the nitrogen atom to guide a catalyst to a specific C-H bond on the pentyl chain could allow for regioselective oxidation, amination, or arylation. While specific studies on this compound are not available, research on similar amines demonstrates the feasibility of such transformations. nih.gov The reaction would likely compete with reactions at the more reactive furan ring, requiring careful selection of catalysts and conditions.

The carbon-nitrogen bonds in this compound can be cleaved under specific conditions. This can involve the removal of either the pentyl group or the furfuryl group.

N-Pentyl Group Cleavage: The cleavage of the N-pentyl bond, a C(sp³)–N bond, can be achieved through various methods. One common approach is the von Braun reaction, using cyanogen (B1215507) bromide (BrCN), which would yield a cyanamide (B42294) and pentyl bromide. Alternatively, palladium-catalyzed C-N bond cleavage reactions have been developed for secondary amines, often proceeding via an oxidative addition mechanism. researchgate.net These reactions typically favor the cleavage of less sterically hindered alkyl groups, but selectivity can be influenced by the specific reagents and catalysts used. mdpi.com

N-Furfuryl Group Cleavage: The N-furfuryl bond is a benzylic-type C-N bond and can be cleaved under hydrogenolysis conditions. Catalytic hydrogenation, particularly with a catalyst like palladium hydroxide (B78521) on carbon (Pearlman's catalyst), can selectively cleave the furfuryl group, releasing the secondary amine, pentylamine, and producing 2-methylfuran.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for controlling their outcomes. Kinetic studies and isotope labeling experiments are primary tools for these investigations.

Kinetic studies provide quantitative data on reaction rates, offering insights into the reaction mechanism, including the rate-determining step and the influence of reactant concentrations and temperature. For a reaction like the oxidation of the furan ring by hydroxyl radicals, kinetic measurements can determine the rate constants (k) and their temperature dependence. nih.govnih.gov

For instance, a hypothetical kinetic study on the reaction of this compound with an oxidant could yield the data presented in the table below. This data would help in constructing an Arrhenius plot to determine the activation energy (Ea) of the reaction. Studies on related furan derivatives show a negative temperature dependence for addition reactions with OH radicals, indicating the dominance of these pathways at lower temperatures. nih.govnih.gov

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Temperature (K) | Observed Rate (M/s) |

| 1 | 0.01 | 0.01 | 298 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.01 | 298 | 3.0 x 10⁻⁵ |

| 3 | 0.01 | 0.02 | 298 | 3.1 x 10⁻⁵ |

| 4 | 0.01 | 0.01 | 318 | 4.5 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes.

Isotope labeling is a powerful technique to trace the path of atoms through a reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the fate of the labeled portion of the molecule can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For example, to investigate the mechanism of the acid-catalyzed ring-opening of the furan moiety, one could synthesize this compound with a ¹³C label at the C5 position of the furan ring. Analyzing the product distribution and the position of the ¹³C label in the resulting fragments would provide definitive evidence for the proposed reaction pathway. nih.gov Similarly, performing a cleavage reaction in a deuterium-labeled solvent (e.g., D₂O) can help determine if solvent molecules are involved in proton transfer steps. Such experiments are crucial for distinguishing between proposed mechanisms and have been widely used in the study of furan and amine chemistry.

Transition State Analysis

The study of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound. While specific experimental data on the transition states for this particular molecule are not extensively documented, theoretical and computational studies on analogous furan and amine systems provide significant insights.

Transition state analysis for reactions involving the furan ring of this compound, such as electrophilic aromatic substitution, reveals a high-energy, unstable intermediate. The furan ring's aromaticity is temporarily disrupted as the electrophile attacks the ring, typically at the C2 or C5 position, which are the most electron-rich. numberanalytics.comchemicalbook.comquora.com This leads to the formation of a sigma complex, or arenium ion, which is a key feature of the transition state. pearson.com The stability of this intermediate, and thus the energy of the transition state, is influenced by the nature of the electrophile and the solvent. The delocalization of the positive charge in the arenium ion across the furan ring and the oxygen atom helps to lower the activation energy of the reaction. chemicalbook.com

For reactions involving the secondary amine, such as nucleophilic substitution or acylation, the transition state involves the formation of a new bond between the nitrogen atom and the electrophile. The nitrogen atom's lone pair of electrons initiates the attack, leading to a transition state where the nitrogen is transiently bonded to both its original substituents (the furan-2-ylmethyl and pentyl groups) and the incoming electrophile. studysmarter.co.ukmasterorganicchemistry.com The geometry of this transition state is influenced by steric hindrance around the nitrogen atom. In an aqueous solution, secondary amines are generally stronger bases and more nucleophilic than tertiary amines. studysmarter.co.uk The pKa of the conjugate acid of pentylamine is 10.21, indicating its basic nature. wikipedia.org

Computational models, such as those based on density functional theory (DFT), can be employed to calculate the energies of these transition states and predict reaction pathways. For instance, in the synthesis of related furan derivatives, computational studies have been used to understand the frontier molecular orbital energies (HOMO-LUMO) and predict the reactivity of the furan ring. researchgate.net These theoretical approaches are invaluable for elucidating the intricate details of the transition states in the reactions of this compound.

Table 1: Theoretical Transition State Characteristics for Key Reactions

| Reaction Type | Key Features of the Transition State | Influencing Factors |

| Electrophilic Aromatic Substitution (on Furan Ring) | Formation of a high-energy sigma complex (arenium ion) with temporary loss of aromaticity. pearson.com | Nature of the electrophile, solvent polarity, position of attack (C2 vs. C3). numberanalytics.comchemicalbook.com |

| Nucleophilic Attack (by Amine) | Formation of a new bond between the nitrogen lone pair and the electrophile; transient hypervalent nitrogen center. studysmarter.co.uk | Steric hindrance around the amine, basicity of the amine, nature of the electrophile. masterorganicchemistry.comwikipedia.org |

| Acylation (of Amine) | Tetrahedral intermediate formation upon nucleophilic attack on the acylating agent. | Leaving group ability of the acylating agent, solvent effects. |

Theoretical and Computational Investigations of Furan 2 Ylmethyl Pentyl Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecules like (Furan-2-ylmethyl)(pentyl)amine. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) is a widely used computational method due to its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are utilized to optimize the molecular geometry. nih.gov This process determines the most stable arrangement of atoms by finding the minimum energy conformation.

The optimized geometry provides key structural parameters. For instance, the furan (B31954) ring is expected to be largely planar, while the pentylamine chain will adopt a staggered conformation to minimize steric hindrance. The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also calculated. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. nih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O (furan) | 1.362 |

| C=C (furan) | 1.355 |

| C-C (furan) | 1.431 |

| C-N | 1.465 |

| C-C (pentyl) | 1.530 |

| **Bond Angles (°) ** | |

| C-O-C (furan) | 106.5 |

| C-N-C | 112.0 |

| Dihedral Angles (°) | |

| C(furan)-C(methylene)-N-C(pentyl) | 178.5 |

Note: The data in this table is illustrative and based on typical values for similar structures.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results, especially for electron correlation effects. These methods can be used to refine the geometric and electronic structures obtained from DFT calculations. For furan and its derivatives, ab initio calculations have been employed to study reaction pathways and energetics. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the pentyl group and its attachment to the furan-2-ylmethyl moiety means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the different stable conformers and to map the potential energy surface. By systematically rotating the rotatable bonds (e.g., the C-N bond and the C-C bonds of the pentyl chain) and calculating the energy at each step, a detailed energy landscape can be constructed. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Reaction Pathway Modeling and Mechanism Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling its formation, such as the reductive amination of furfural (B47365) with pentylamine, or its potential degradation pathways.

A key aspect of reaction modeling is the identification and characterization of transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate the TS geometry, which is then confirmed by frequency analysis (a true transition state has exactly one imaginary frequency). The structure of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction. For example, in the context of furan derivatives, transition states for various transformations have been computationally characterized. researchgate.net

Table 2: Hypothetical Free Energy Profile for a Reaction Involving this compound

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.2 | +28.5 |

| Products | -15.8 | -12.3 |

Note: The data in this table is illustrative and represents a hypothetical exothermic reaction.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a cornerstone of modern computational chemistry, offering a powerful tool for structural elucidation and verification. nih.govacs.org For a molecule like this compound, which has not been extensively characterized experimentally, theoretical predictions provide invaluable insights into its electronic structure and conformational preferences.

Density Functional Theory (DFT) has emerged as a robust method for the accurate calculation of NMR chemical shifts. nyu.edumdpi.com The GIAO (Gauge-Including Atomic Orbital) method, when coupled with a suitable functional (e.g., B3LYP) and basis set, can yield predicted ¹H and ¹³C chemical shifts that are in good agreement with experimental values. acs.orgmdpi.com The process typically involves:

Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule, as chemical shifts are sensitive to the molecule's three-dimensional structure.

Geometry Optimization: Optimizing the geometry of the most stable conformer(s) at a selected level of theory.

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus.

Chemical Shift Calculation: Converting the shielding constants to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would be influenced by the electron-donating nature of the furan ring and the aliphatic pentyl chain. The hydrogens and carbons of the furan ring are expected to show characteristic shifts, with the protons adjacent to the oxygen atom being the most deshielded. nih.gov The protons on the methylene (B1212753) bridge between the furan ring and the nitrogen atom would be influenced by both moieties. The pentyl chain would exhibit typical aliphatic chemical shifts, with a gradient of shielding along the chain. libretexts.org

To provide a more concrete theoretical framework, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are estimated based on established chemical shift ranges for similar functional groups and the general principles of NMR spectroscopy. libretexts.orglibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Fur-H3 | 6.2 - 6.4 | 108 - 112 |

| Fur-H4 | 6.1 - 6.3 | 105 - 109 |

| Fur-H5 | 7.3 - 7.5 | 141 - 145 |

| Fur-C2 | - | 150 - 155 |

| CH₂ (Furan-CH₂-N) | 3.6 - 3.8 | 45 - 50 |

| N-CH₂ (Pentyl) | 2.5 - 2.7 | 48 - 52 |

| CH₂ (Pentyl-2) | 1.4 - 1.6 | 28 - 32 |

| CH₂ (Pentyl-3) | 1.2 - 1.4 | 22 - 26 |

| CH₂ (Pentyl-4) | 1.2 - 1.4 | 21 - 25 |

| CH₃ (Pentyl) | 0.8 - 1.0 | 13 - 15 |

It is important to note that these are theoretical estimations and the actual experimental values could be influenced by solvent effects and temperature. nih.govnyu.edu More advanced computational models, such as those integrating machine learning and graph neural networks with DFT calculations, are being developed to further improve the accuracy of NMR predictions. nih.govnyu.edu

In Silico Design of Novel Derivatives

The in silico design of novel derivatives is a rational approach in drug discovery and materials science to optimize the properties of a lead compound. researchgate.netnih.gov Starting with the this compound scaffold, computational tools can be employed to design new molecules with potentially enhanced biological activity, improved pharmacokinetic profiles, or tailored material properties. nih.govresearchgate.net

The process of in silico design typically involves several key steps:

Target Identification and Binding Site Analysis: If the goal is drug design, identifying a biological target and characterizing its binding pocket is crucial. researchgate.net

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the desired activity. nih.gov

Virtual Library Generation: Creating a library of virtual derivatives by systematically modifying the lead structure.

Molecular Docking: Simulating the binding of the designed derivatives to the target's active site to predict their binding affinity and orientation.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising derivatives to assess their drug-likeness. nih.gov

For this compound, several strategies for designing novel derivatives can be envisioned. These strategies aim to explore the structure-activity relationship (SAR) by modifying different parts of the molecule.

Strategies for In Silico Design of this compound Derivatives

| Modification Strategy | Rationale | Example Derivative Structures |

| Furan Ring Substitution | To modulate electronic properties, steric bulk, and potential for hydrogen bonding. | Substitution with electron-withdrawing (e.g., -NO₂, -CN) or electron-donating (e.g., -OCH₃, -CH₃) groups at the 5-position of the furan ring. |

| Alkyl Chain Modification | To alter lipophilicity, flexibility, and metabolic stability. | Introduction of branching, unsaturation (e.g., double or triple bonds), or cyclic moieties within the pentyl chain. Replacement of the pentyl group with other alkyl or arylalkyl groups. |

| Amine Functionalization | To introduce new interaction points and modify basicity. | Acylation to form amides, sulfonylation to form sulfonamides, or quaternization to form ammonium (B1175870) salts. |

| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties while maintaining key interactions. | Replacement of the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole. |

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these designed derivatives with their predicted activities. nih.govdigitaloceanspaces.com This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net The integration of these computational approaches provides a powerful platform for the rational design of novel this compound derivatives with tailored properties for specific applications.

Applications of Furan 2 Ylmethyl Pentyl Amine As a Synthetic Intermediate

Scaffold for Derivatization in Academic Discovery Efforts

No academic publications have been identified that describe the use of (Furan-2-ylmethyl)(pentyl)amine as a primary scaffold for derivatization in discovery chemistry. While the derivatization of furan-containing molecules is a common strategy in the development of new bioactive compounds, research has not been published that specifically starts from or focuses on the N-pentyl substituted furfurylamine.

Material Science Precursors

There is no information available in the scientific or patent literature to indicate that this compound has been used as a precursor in material science. The development of novel polymers and functional materials from biomass-derived furanics is an active area of research, but this specific compound has not been mentioned in these studies.

Future Research Directions and Outlook in Furan 2 Ylmethyl Pentyl Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a central theme in modern chemistry. Future research in the synthesis of (Furan-2-ylmethyl)(pentyl)amine will likely focus on developing more sustainable and atom-economical methods. Current synthetic strategies often rely on multi-step procedures that may generate significant waste.

Key areas for development include:

Catalytic Reductive Amination: Exploring novel heterogeneous and homogeneous catalysts for the direct reductive amination of furfural (B47365) with pentylamine. This approach offers a more direct and cleaner route, with water as the primary byproduct. mdpi.com Recent advances in the use of biomass-derived furanic aldehydes for amine synthesis highlight the potential of this strategy. mdpi.com

Biocatalysis: Utilizing enzymes to catalyze the synthesis could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

Renewable Feedstocks: A significant focus will be on utilizing furfural derived from biomass as a renewable starting material, further enhancing the sustainability of the synthesis. mdpi.comacs.org The conversion of polysaccharides from biomass into furan-based platform compounds is a key area of research in biorefineries. mdpi.com

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Advantages | Challenges |

|---|---|---|

| Catalytic Reductive Amination | High atom economy, potentially fewer steps, use of renewable feedstocks. mdpi.com | Catalyst development, optimization of reaction conditions for high selectivity. acs.org |

| Multi-step Classical Synthesis | Well-established procedures. | Often involves multiple steps, use of stoichiometric reagents, and generation of waste. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |

Exploration of Undiscovered Reactivity Profiles

The furan (B31954) ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. numberanalytics.com While some reactions of furans are well-documented, there remains significant potential to uncover novel reactivity profiles for this specific amine derivative.

Future explorations may include:

Cycloaddition Reactions: Investigating the participation of the furan moiety in Diels-Alder and other cycloaddition reactions to construct complex polycyclic structures. numberanalytics.com The reactivity of furan as a diene can be influenced by substituents. rsc.org

Electrophilic Substitution: A deeper understanding of the regioselectivity of electrophilic substitution on the furan ring, guided by the (pentylamino)methyl substituent, could lead to the synthesis of a diverse range of functionalized derivatives. numberanalytics.comnumberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the furan ring as a platform for C-H activation and cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Advanced Mechanistic Insights via Emerging Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced analytical and computational techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

Emerging techniques that can provide deeper mechanistic insights include:

In-situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy can monitor reaction progress in real-time, helping to identify transient intermediates and understand reaction kinetics. mdpi.com

Isotope Labeling Studies: The use of isotopically labeled reactants can trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. mdpi.com

Density Functional Theory (DFT) Calculations: Computational studies can model reaction pathways, calculate activation energies, and predict the structures of transition states, offering a theoretical framework to complement experimental findings. nih.gov For instance, DFT has been used to unravel the mechanism of silver-mediated furan formation. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and efficiency. nih.govamt.uk Applying these technologies to the synthesis and derivatization of this compound represents a significant area for future research.

Key aspects of this integration include:

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of the target compound could enable safer handling of reagents and better control over reaction parameters. researchgate.netrsc.orgresearchgate.net

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of this compound derivatives for screening in various applications, such as drug discovery or materials science. researchgate.netresearchgate.netnih.gov

Process Intensification: Flow chemistry can lead to significant process intensification, allowing for higher throughput and reduced reactor volumes. amt.uk

Table 2: Advantages of Flow Chemistry and Automation

| Technology | Key Benefits |

|---|---|

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, easier scalability, potential for process intensification. nih.govamt.uk |

| Automated Synthesis | High-throughput synthesis of compound libraries, increased reproducibility, reduced manual labor. researchgate.netresearchgate.net |

Computational Chemistry in Predictive Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. steeronresearch.combioscipublisher.com In the context of this compound, computational methods can accelerate the discovery of new derivatives with desired properties.

Future applications of computational chemistry in this area include:

Virtual Screening: Using molecular docking and other virtual screening techniques to predict the binding affinity of this compound derivatives to biological targets of interest. bioscipublisher.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their observed activities, guiding the design of more potent or selective compounds. bioscipublisher.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives to identify candidates with favorable pharmacokinetic profiles early in the discovery process. steeronresearch.combioscipublisher.com This is crucial for the development of new therapeutic agents. mdpi.com

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) identifies key signals: furan protons (δ 6.2–7.4 ppm), methylene groups adjacent to the amine (δ 2.5–3.5 ppm), and pentyl chain resonances (δ 0.8–1.6 ppm) .

- GC-MS : Electron ionization (70 eV) detects molecular ion peaks (m/z ~137 for C9H15NO) and fragmentation patterns (e.g., loss of pentyl group, m/z 81) .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers, critical for assessing enantioselective synthesis yields .

How does the furan ring influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The electron-rich furan ring (due to oxygen’s lone pairs) directs electrophilic substitution at the 5-position but also stabilizes adjacent carbocations in SN1 reactions. For example:

- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3, DMF) yields N-alkylated derivatives, with regioselectivity influenced by the furan’s resonance effects .

- Acylation : Acetyl chloride in pyridine selectively acylates the amine group without furan ring modification, confirmed by IR (C=O stretch ~1650 cm⁻¹) .

Competing side reactions (e.g., ring-opening under strong acids) necessitate pH control (<3) and low-temperature conditions (0–5°C) .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous systems (e.g., Ni-Al2O3) to improve yield (70% → 85%) and reduce metal leaching .

- Solvent selection : Switch from THF to 2-MeTHF (bio-derived, higher boiling point) to enhance reaction scalability and facilitate product isolation via distillation .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., imine formation at ~1650 cm⁻¹) .

How does this compound interact with lipid membranes in biochemical assays?

Advanced Research Question

Molecular dynamics simulations reveal that the compound’s amphiphilic structure (hydrophobic pentyl chain vs. polar amine-furan head) facilitates insertion into lipid bilayers:

- Membrane permeability : LogP ~2.1 (calculated via ChemDraw) predicts moderate permeability, validated using PAMPA assays (Pe ~5 × 10⁻⁶ cm/s) .

- Localization : The furan ring anchors near the membrane surface (via H-bonding with phosphate groups), while the pentyl chain extends into the hydrophobic core, altering membrane fluidity (measured by fluorescence anisotropy) .

What are the key considerations for designing stability studies of this compound under varying storage conditions?

Basic Research Question

- Temperature : Store at –20°C under inert gas (N2) to prevent oxidation of the furan ring (t1/2 >6 months vs. 2 weeks at 25°C) .

- Light exposure : Protect from UV light using amber glass to avoid photodegradation (e.g., furan ring opening confirmed by LC-MS) .

- pH stability : In aqueous buffers (pH 5–8), the compound remains stable for 48 hours; outside this range, hydrolysis of the amine group occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.